An In-depth Technical Guide to (R)-1-Benzyl-3-methylpiperazine: Chemical Properties and Structure
An In-depth Technical Guide to (R)-1-Benzyl-3-methylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-3-methylpiperazine is a chiral derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of a benzyl group and a methyl group on the piperazine ring, with a specific stereochemistry at the 3-position, imparts distinct chemical and pharmacological properties to the molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for (R)-1-Benzyl-3-methylpiperazine, a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Identifiers
The structure of (R)-1-Benzyl-3-methylpiperazine is characterized by a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a methyl group in the (R) configuration.
| Identifier | Value |
| IUPAC Name | (3R)-1-benzyl-3-methylpiperazine |
| CAS Number | 132871-11-5 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Canonical SMILES | CC1CN(CCN1)CC2=CC=CC=C2 |
| Isomeric SMILES | C[C@@H]1CN(CCN1)CC2=CC=CC=C2 |
| InChI | InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 |
| InChI Key | QOFUDSPYJDXBOF-LLVKDONJSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of (R)-1-Benzyl-3-methylpiperazine is presented in the table below. It is important to note that some of the available data may be for the racemic mixture or are predicted values.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 281-281.5 °C at 760 mmHg | [] |
| Density | 0.991 g/cm³ | [] |
| Solubility | Soluble in Methanol (for the racemate)[5] | |
| pKa | 9.31±0.40 (Predicted for the racemate)[5] |
Spectral Data
Detailed experimental spectral data for (R)-1-Benzyl-3-methylpiperazine is limited in the public domain. However, based on the structure and data for analogous compounds, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for (R)-1-Benzyl-3-methylpiperazine were not found, the expected 1H and 13C NMR spectra would show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the piperazine ring protons (in the aliphatic region, ~2-3.5 ppm), the methyl group protons (as a doublet, ~1.0-1.2 ppm), and the benzylic methylene protons (as a singlet or AB quartet, ~3.5 ppm). The 13C NMR would display corresponding signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
The mass spectrum of (R)-1-Benzyl-3-methylpiperazine is expected to show a molecular ion peak (M+) at m/z 190. The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (tropylium ion). Other fragments would arise from the cleavage of the piperazine ring.
Experimental Protocols
Synthesis of (R)-1-Benzyl-3-methylpiperazine
General Protocol:
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Reaction Setup: To a solution of (R)-2-methylpiperazine in a suitable solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol), a base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydrohalic acid formed during the reaction.
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Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.
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Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (R)-1-Benzyl-3-methylpiperazine.
Biological Activity and Signaling Pathways
Benzylpiperazine derivatives are known to exhibit a range of biological activities, often interacting with various receptors in the central nervous system. Several studies have highlighted the affinity of benzylpiperazine compounds for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[6][7][8]
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. Ligands that bind to the sigma-1 receptor can act as either agonists or antagonists, leading to a cascade of downstream signaling events.
While specific studies on the signaling pathways of (R)-1-Benzyl-3-methylpiperazine are not detailed in the available literature, the general mechanism for sigma-1 receptor ligands involves the modulation of intracellular calcium signaling and interaction with various ion channels and other proteins.[7] Antagonism of the sigma-1 receptor has been shown to potentiate opioid analgesia and reduce neuropathic pain, making it a target of interest for the development of novel pain therapeutics.[7]
Conclusion
(R)-1-Benzyl-3-methylpiperazine is a chiral molecule with potential applications in drug discovery, particularly in the development of ligands for CNS targets such as the sigma-1 receptor. This guide has summarized the currently available information on its chemical properties, structure, and potential biological activity. Further experimental studies are required to fully elucidate its solubility profile, pKa, detailed spectral characteristics, and specific pharmacological and toxicological profiles. The provided synthetic overview and hypothesized signaling pathway offer a foundation for future research and development involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
